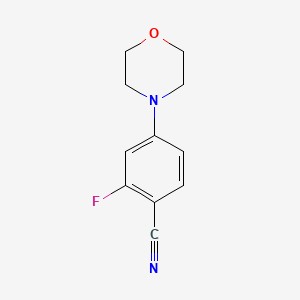

2-Fluoro-4-morpholinobenzonitrile

Description

Properties

CAS No. |

554448-62-3 |

|---|---|

Molecular Formula |

C11H11FN2O |

Molecular Weight |

206.22 g/mol |

IUPAC Name |

2-fluoro-4-morpholin-4-ylbenzonitrile |

InChI |

InChI=1S/C11H11FN2O/c12-11-7-10(2-1-9(11)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 |

InChI Key |

PIWWCBZVXWRTCP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C#N)F |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications in scientific research, which are summarized below:

| Field | Application |

|---|---|

| Chemistry | Used as an intermediate in the synthesis of pharmaceuticals and organic compounds. |

| Biology | Investigated for its potential biological activity, including enzyme inhibition and cellular effects. |

| Medicine | Explored for therapeutic applications, particularly in drug development targeting various diseases. |

| Industry | Employed in the production of specialty chemicals and materials. |

Case Studies and Research Findings

Several studies have highlighted the efficacy of 2-Fluoro-4-morpholinobenzonitrile and its analogs in various applications:

- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against prostate cancer cell lines, suggesting potential for development as anticancer agents.

- Cholinesterase Inhibition : Research indicated that modifications on the morpholine ring could enhance enzyme inhibition profiles, providing insights into developing treatments for neurodegenerative disorders.

- Antimicrobial Efficacy : Comparative studies showed that certain derivatives displayed potent antifungal activity against Fusarium species, which are known to infect immunocompromised patients.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Benzonitrile Derivatives

The provided evidence includes several fluorinated benzonitrile derivatives with diverse substituents. Below is a detailed comparison of these compounds, focusing on molecular structure, purity, applications, and substituent effects.

Table 1: Structural and Functional Comparison of Fluorinated Benzonitriles

*Synonyms for this compound include "2-Cyano-3-fluoro-4'-methyldiphenyl ether" .

Key Findings from Comparative Analysis

Substituent Effects on Polarity and Solubility Morpholine vs. Aromatic/Functional Groups: Morpholine’s electron-rich nature and polarity contrast with substituents like 4-fluorophenyl () or 4-methylphenoxy (). These aromatic groups may reduce solubility compared to morpholine’s hydrophilic character.

Pharmaceutical Relevance High-Purity Intermediates: 2-Fluoro-4-(4-fluorophenyl)benzonitrile (≥99% purity) and 2-Fluoro-4-hydroxybenzonitrile are explicitly used as pharmaceutical intermediates . Their structural analogs with morpholine could serve similar roles in drug synthesis. Functional Group Reactivity: Hydrazino () and hydroxy () groups offer sites for further chemical modifications (e.g., coupling reactions), whereas morpholine’s stability might limit reactivity but improve metabolic resistance in drug candidates.

Thermal and Stability Profiles Limited data on melting/boiling points in the evidence restricts direct comparisons.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-4-morpholinobenzonitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. For NAS, fluorinated intermediates react with morpholine under controlled temperatures (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO). Catalytic bases like K₂CO₃ enhance reaction efficiency . For Suzuki coupling, boronate esters (e.g., derived from boronic acids) enable coupling with halogenated precursors. Reaction parameters such as catalyst loading (Pd(PPh₃)₄, 1–5 mol%) and solvent choice (THF/toluene mixtures) critically affect yield .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

- Methodology :

- NMR : ¹⁹F NMR identifies fluorine environments (δ ≈ -110 to -120 ppm for aryl-F), while ¹³C NMR confirms nitrile (C≡N) and morpholine ring carbons .

- IR Spectroscopy : Stretching frequencies for C≡N (~2230 cm⁻¹) and C-F (~1220 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns (e.g., [M+H]⁺ peaks for molecular weight verification) .

Q. What solvents and conditions stabilize this compound during storage and handling?

- Methodology : Store in inert atmospheres (argon) at -20°C to prevent hydrolysis of the nitrile group. Use anhydrous solvents (e.g., THF, acetonitrile) for dissolution. Avoid prolonged exposure to light, as fluorinated aromatics may undergo photodegradation .

Advanced Research Questions

Q. How does the electron-withdrawing nitrile group influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The nitrile group stabilizes intermediates via conjugation, enhancing electrophilicity at the fluorinated position. Computational studies (DFT) predict activation barriers for Pd-mediated coupling reactions. Compare Hammett σ values (σₚ = +0.66 for CN) to quantify electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzonitrile derivatives?

- Methodology :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) .

- Meta-Analysis : Aggregate datasets from PubChem or NIST to identify outliers caused by solvent polarity or assay interference .

- Reproducibility Protocols : Standardize buffer conditions (pH 7.4, 25°C) and control for morpholine ring oxidation byproducts .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Docking Simulations : Use Schrödinger Suite or Gaussian to model transition states for nucleophilic attack at C-2 (fluorinated) vs. C-4 (morpholine-adjacent).

- Electrostatic Potential Maps : Visualize charge distribution to prioritize reactive sites. For example, the fluorine atom’s electronegativity directs nucleophiles to the para position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.